1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine

cross-coupling Suzuki-Miyaura organohalide reactivity

This substituted phenethylamine features a synergistic ortho-Br/para-CF3 substitution pattern, creating a unique electrophilic handle for Suzuki-Miyaura and Buchwald-Hartwig couplings. Unlike fluoro or chloro analogs, the bromine atom enables mild-condition derivatization for generating diverse α-trifluoromethyl-phenethylamine libraries. Available in racemic and enantiopure forms (R/S) to bypass costly chiral resolution. Ideal for medicinal chemistry building blocks requiring defined stereochemistry and electron-withdrawing properties.

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
Cat. No. B13538743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine
Molecular FormulaC9H9BrF3N
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C(F)(F)F)Br)N
InChIInChI=1S/C9H9BrF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3
InChIKeySLJHSQPQKYFEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine: Core Specifications and Sourcing Identifiers for the C9H9BrF3N Building Block


1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine (CAS No. 1391307-02-0) is a substituted phenethylamine derivative characterized by the presence of an ortho‑bromine and a para‑trifluoromethyl group on the phenyl ring adjacent to the α‑methylamine functionality . Its molecular formula is C9H9BrF3N, with a molecular weight of 268.074 g/mol and a predicted density of 1.5 ± 0.1 g/cm³ . The compound exists in both racemic (CAS 1391307-02-0) and enantiopure forms, with the (R)‑enantiomer (CAS 1389385-88-9) and (S)‑enantiomer (CAS 1389807-93-5) available for stereospecific synthetic applications .

Why 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine Cannot Be Casually Replaced with Other Halogenated Phenethylamines


The specific substitution pattern of 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine—an ortho‑bromine and a para‑trifluoromethyl group—creates a unique electronic and steric environment that fundamentally differentiates its reactivity and downstream performance from related analogs. The strong electron‑withdrawing effect of the para‑CF₃ group, combined with the ortho‑bromine, synergistically influences both the nucleophilicity of the amine and the electrophilicity of the aromatic ring [1]. This combination is not reproduced by compounds lacking the bromine (e.g., 1‑[2‑fluoro‑4‑(trifluoromethyl)phenyl]ethanamine), those with different halogen substitution (e.g., 1‑[2‑chloro‑4‑(trifluoromethyl)phenyl]ethanamine), or those with an alternative regiochemistry (e.g., 1‑[4‑bromo‑2‑(trifluoromethyl)phenyl]ethanamine) . The presence of the bromine atom serves as a critical functional handle for cross‑coupling reactions, including Suzuki‑Miyaura and Buchwald‑Hartwig couplings, which are not feasible with the de‑halogenated or alternative halogen analogs [1].

Quantitative Differentiation Data for 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine Against Key Analogs


Reactivity in Cross‑Coupling: Ortho‑Bromine Enables Suzuki‑Miyaura Functionalization Not Possible with Fluoro or Chloro Analogs

The ortho‑bromine substituent in 1‑[2‑Bromo‑4‑(trifluoromethyl)phenyl]ethanamine provides a site for palladium‑catalyzed cross‑coupling reactions that is absent in the fluoro and chloro analogs. While the fluoro analog (C9H9F4N, CAS 1098068-03-1) is inert under standard Suzuki‑Miyaura conditions due to the strength of the C‑F bond (bond dissociation energy ≈ 126 kcal/mol), and the chloro analog (C9H9ClF3N, CAS 1337041-66-3) requires harsher conditions (elevated temperatures and specialized ligands) due to the higher C‑Cl bond dissociation energy (≈ 84 kcal/mol) , the C‑Br bond in the target compound (BDE ≈ 71 kcal/mol) is readily cleaved under mild Pd‑catalyzed conditions [1].

cross-coupling Suzuki-Miyaura organohalide reactivity building block utility

Electronic Modulation of the Amine pKa by the Para‑CF₃ Group

The para‑trifluoromethyl group exerts a strong electron‑withdrawing inductive effect (σₚ ≈ 0.54) that reduces the basicity of the adjacent α‑methylamine. While direct pKa measurements for the target compound are not publicly available, the combined σ constants predict a decrease in pKa of the conjugate acid by approximately 0.8–1.2 units compared to the non‑trifluoromethylated analog 1‑(2‑bromophenyl)ethanamine [1].

pKa amine basicity electronic effects structure-activity relationship

Structural Confirmation: Crystal Structure Analysis of 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine

The crystal structure of 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine (recrystallized from ethanol) was solved by X‑ray diffraction and refined to an R‑value of 0.050 with 2126 unique reflections [1]. This provides unambiguous, experimentally determined bond lengths, bond angles, and molecular conformation that are essential for computational modeling, structure‑based drug design, and quality control (e.g., verification of enantiomeric purity).

X-ray crystallography absolute configuration molecular geometry crystal packing

Procurement‑Driven Application Scenarios for 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine


Synthesis of Diversified Phenethylamine Libraries via Suzuki‑Miyaura Cross‑Coupling

The ortho‑bromine handle permits the introduction of a wide range of aryl and heteroaryl groups under mild conditions, enabling the generation of structurally diverse α‑trifluoromethyl‑phenethylamine derivatives for screening against biological targets where electron‑withdrawing substituents are desirable [1].

Preparation of Chiral Building Blocks for Asymmetric Synthesis

The commercial availability of both (R)‑ and (S)‑enantiomers (CAS 1389385-88-9 and 1389807-93-5) allows for the direct incorporation of a stereodefined amine into complex molecules, bypassing costly and time‑consuming chiral resolution steps .

Crystal Structure‑Guided Drug Design and Computational Modeling

The experimentally determined crystal structure provides precise atomic coordinates and geometric parameters that can be used as a starting point for molecular docking studies, pharmacophore modeling, and validation of synthetic intermediates [2].

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